REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,5.6,^1:38,40,59,78|
|
Name
|
|
Quantity
|
371 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
287 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
DME THF
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
maintained under argon
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (35 mL) and water (30 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the resultant oil by column chromatography on silica gel (Hexanes/EtOAc, 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |